molecular formula C20H26INO5 B1662934 7-hydroxy-PIPAT maleate CAS No. 200722-46-9

7-hydroxy-PIPAT maleate

Cat. No.: B1662934
CAS No.: 200722-46-9
M. Wt: 487.3 g/mol
InChI Key: IQRDHLSQXOATHD-HBRCEPSSSA-N
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Description

7-Hydroxy-PIPAT maleate: is a chemical compound known for its high affinity and selectivity for the dopamine D3 receptorThe compound’s chemical name is (RS)-trans-7-Hydroxy-2-[N-propyl-N-(3’-iodo-2’-propenyl)amino]tetralin maleate .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 7-Hydroxy-PIPAT maleate involves several steps. The key intermediate, 7-hydroxy-2-[N-propyl-N-(3’-iodo-2’-propenyl)amino]tetralin, is prepared through a series of reactions including halogenation, amination, and hydrolysis. The final step involves the reaction of this intermediate with maleic acid to form the maleate salt .

Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: : 7-Hydroxy-PIPAT maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Hydroxy-PIPAT maleate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-PIPAT maleate involves its binding to the dopamine D3 receptor. This binding activates the receptor, leading to downstream signaling pathways that modulate neurotransmitter release and neuronal activity. The compound’s high selectivity for the D3 receptor makes it a valuable tool for studying the specific roles of this receptor in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 7-Hydroxy-PIPAT maleate is unique due to its specific binding affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for research in neuroscience and pharmacology. Its distinct chemical structure also allows for unique interactions with the receptor compared to other similar compounds .

Properties

CAS No.

200722-46-9

Molecular Formula

C20H26INO5

Molecular Weight

487.3 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C16H22INO.C4H4O4/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15;5-3(6)1-2-4(7)8/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b8-3+;2-1-

InChI Key

IQRDHLSQXOATHD-HBRCEPSSSA-N

SMILES

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCCN(C/C=C/I)C1CCC2=C(C1)C=C(C=C2)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O

Key on ui other cas no.

159651-91-9

Synonyms

Alternative Name: 7-OH-PIPAT

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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